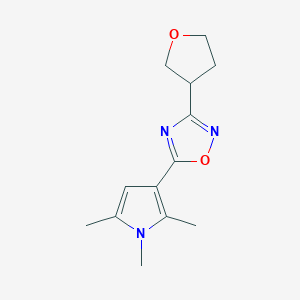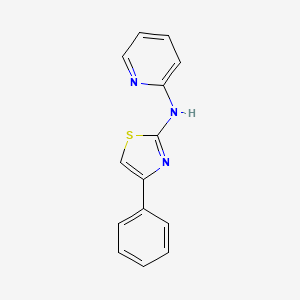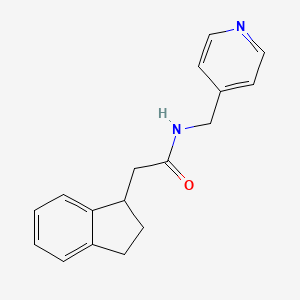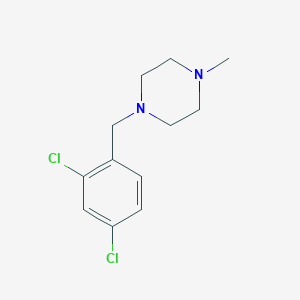![molecular formula C16H19N3O B5621165 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine](/img/structure/B5621165.png)
5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine, also known as PEP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been widely studied for its potential applications in the field of scientific research due to its unique properties. In
Wirkmechanismus
The mechanism of action of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine involves its ability to inhibit the activity of specific enzymes. This compound has been found to inhibit the activity of enzymes such as tyrosine kinase, which plays a crucial role in the development and progression of cancer. By inhibiting the activity of these enzymes, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have potent antioxidant activity, which can help protect cells from oxidative damage. This compound has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation and prevent the development of chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxicity in certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine. One potential direction is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop more potent and selective inhibitors of specific enzymes. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound. By understanding how this compound is metabolized and distributed in the body, it may be possible to optimize its use in the treatment of various diseases. Finally, the study of the potential side effects of this compound is an important direction for future research. By understanding the potential toxicity of this compound, it may be possible to develop safer and more effective drugs based on its structure.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases. Despite its potential advantages, this compound also has limitations and potential toxicity, which must be taken into account in future research. Overall, this compound represents a valuable tool for studying the role of specific enzymes in various biological processes and has significant potential for the development of new drugs.
Synthesemethoden
5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde with urea in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the development of new drugs. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-8-19(7-1)9-10-20-16-5-3-14(4-6-16)15-11-17-13-18-12-15/h3-6,11-13H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGXEMUKUKULBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone](/img/structure/B5621082.png)

![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)
![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5621115.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)


![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-methoxybenzyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5621147.png)

![5-[5-(3-methoxyphenyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5621160.png)
![N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)